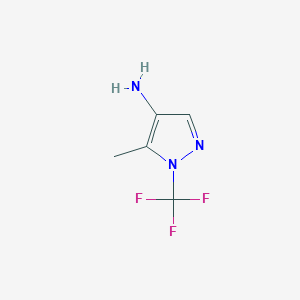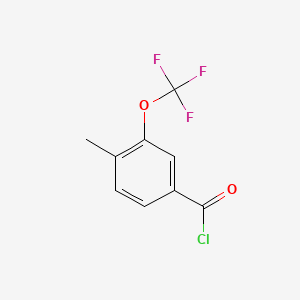
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 4-Methyl-3-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is heated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-type coupling reactions with phenylboronic acid to form 4-(trifluoromethyl)benzophenone.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.
Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.
Major Products Formed
4-(Trifluoromethyl)benzophenone: Formed through coupling reactions with phenylboronic acid.
Scientific Research Applications
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Dyestuff: It is employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
- 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
Uniqueness
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
4-methyl-3-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3 |
InChI Key |
UOBHGTXLWHJIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


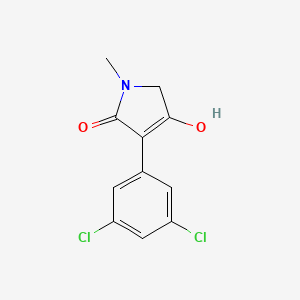
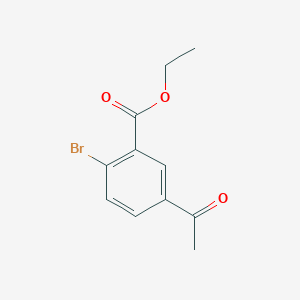
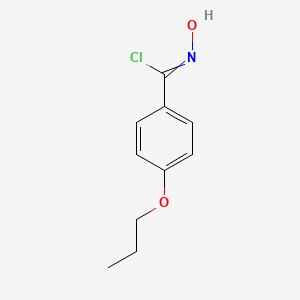
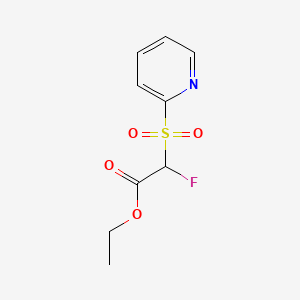
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
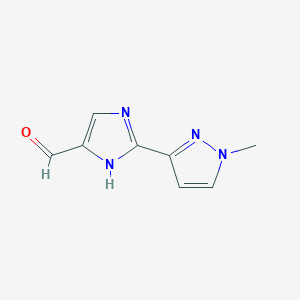
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
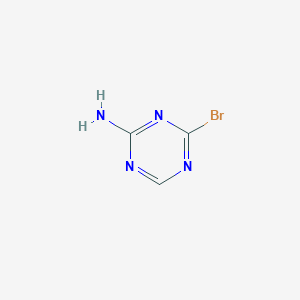
![(E)-3-[4-[[4-(1-Boc-piperidine-4-carboxamido)phenyl]diazenyl]phenyl]propanoic Acid](/img/structure/B13680326.png)
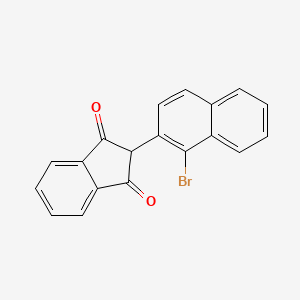
![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)

